1,3-Dioxolane, 4-(chloromethyl)-2-methoxy-
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Overview
Description
1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- is an organic compound with the molecular formula C5H9ClO3 It is a derivative of dioxolane, a five-membered acetal ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- typically involves the reaction of glycerol α-monochlorohydrin with formaldehyde or paraformaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out by heating the mixture and performing azeotropic distillation to remove water, followed by neutralization of the catalyst and fractional distillation to isolate the product .
Industrial Production Methods
In industrial settings, the production of 1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- can be scaled up by optimizing the reaction conditions, such as the molar ratios of reactants, temperature, and catalyst concentration. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the chloromethyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a monomer or co-monomer in the production of polymers with specific properties.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: Employed in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing for various substitution reactions. The dioxolane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of different products. The compound’s reactivity is influenced by the electron-donating methoxy group, which stabilizes intermediates during reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the chloromethyl and methoxy groups.
4-Chloromethyl-1,3-dioxolan-2-one: Similar structure but with a carbonyl group instead of a methoxy group.
5-Methyl-1,3-dioxolane-4-one: A structurally related compound used as a green solvent.
Uniqueness
1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- is unique due to the presence of both chloromethyl and methoxy groups, which provide distinct reactivity and functionalization options. This makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C5H9ClO3 |
---|---|
Molecular Weight |
152.57 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methoxy-1,3-dioxolane |
InChI |
InChI=1S/C5H9ClO3/c1-7-5-8-3-4(2-6)9-5/h4-5H,2-3H2,1H3 |
InChI Key |
RURIZOFQIQCPBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1OCC(O1)CCl |
Origin of Product |
United States |
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